molecular formula C11H9NO3S B1276676 4-(1,3-thiazol-4-ylmethoxy)benzoic Acid CAS No. 863763-94-4

4-(1,3-thiazol-4-ylmethoxy)benzoic Acid

Cat. No.: B1276676
CAS No.: 863763-94-4
M. Wt: 235.26 g/mol
InChI Key: NJQRRSFGXSZIJE-UHFFFAOYSA-N
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Description

4-(1,3-thiazol-4-ylmethoxy)benzoic Acid is a useful research compound. Its molecular formula is C11H9NO3S and its molecular weight is 235.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1,3-thiazol-4-ylmethoxy)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3-thiazol-4-ylmethoxy)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1,3-thiazol-4-ylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c13-11(14)8-1-3-10(4-2-8)15-5-9-6-16-7-12-9/h1-4,6-7H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQRRSFGXSZIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297905
Record name 4-(4-Thiazolylmethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863763-94-4
Record name 4-(4-Thiazolylmethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863763-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Thiazolylmethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid (CAS 863763-94-4), a privileged scaffold in medicinal chemistry utilized primarily in the development of metabolic modulators.

Chemical Profile & Synthetic Utility in Drug Discovery[1]

Executive Summary

4-(1,3-Thiazol-4-ylmethoxy)benzoic acid is a versatile heterocyclic building block serving as a critical intermediate in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists and G-Protein Coupled Receptor 40 (GPR40) modulators. Its structure combines a lipophilic thiazole "tail" with a polar benzoic acid "head" via an ether linkage, mimicking the amphiphilic nature of endogenous fatty acids. This guide details the compound's physicochemical properties, validated synthetic protocols, and its role in Structure-Activity Relationship (SAR) studies for metabolic disease therapeutics.

Chemical Identity & Structural Analysis

PropertySpecification
IUPAC Name 4-(1,3-thiazol-4-ylmethoxy)benzoic acid
CAS Number 863763-94-4
Molecular Formula C₁₁H₉NO₃S
Molecular Weight 235.26 g/mol
SMILES O=C(O)C1=CC=C(OCC2=CSC=N2)C=C1
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water (neutral pH)
Structural Moiety Analysis

The molecule is composed of three distinct pharmacophoric elements:

  • Lipophilic Tail (1,3-Thiazole): A planar, aromatic heterocycle that engages in

    
     stacking and hydrophobic interactions within receptor binding pockets (e.g., the PPAR ligand-binding domain).
    
  • Linker (Oxymethylene): A flexible ether bridge (-O-CH₂-) that allows rotational freedom, enabling the molecule to adopt the necessary conformation for receptor docking.

  • Acidic Head (Benzoic Acid): Provides the essential carboxylate anion for electrostatic interactions (salt bridges) with positively charged residues (e.g., Arginine, Histidine) in the target protein.

Physicochemical Profile

Understanding the physicochemical behavior of this scaffold is crucial for optimizing bioavailability and formulation.

ParameterValue (Approx/Predicted)Significance
pKa (Acid) 4.1 – 4.5Ionized at physiological pH (7.4), enhancing solubility in blood plasma.
LogP 2.1 – 2.4Moderate lipophilicity, suggesting good membrane permeability (Lipinski compliant).
TPSA ~75 ŲPolar Surface Area is within the ideal range for oral bioavailability (<140 Ų).
Melting Point > 210°CHigh lattice energy indicates stability but requires polar aprotic solvents for reactions.

Validated Synthetic Protocol

The following protocol is a self-validating system designed for high purity (>98%) and scalability.

Reaction Scheme

The synthesis involves a Williamson ether synthesis followed by ester hydrolysis.

Synthesis SM1 Methyl 4-hydroxybenzoate (Nucleophile) Inter Intermediate Ester (Methyl 4-(thiazol-4-ylmethoxy)benzoate) SM1->Inter K2CO3, DMF 80°C, 12h (SN2 Reaction) SM2 4-(Chloromethyl)thiazole HCl (Electrophile) SM2->Inter Product Target Acid (4-(1,3-Thiazol-4-ylmethoxy)benzoic acid) Inter->Product 1. LiOH, THF/H2O 2. HCl (pH 3) (Hydrolysis)

Figure 1: Two-step synthetic pathway for CAS 863763-94-4.

Step-by-Step Methodology
Step 1: Williamson Ether Synthesis
  • Charge: In a round-bottom flask, dissolve Methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF (10 volumes).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.5 eq) or Cesium Carbonate  (
    
    
    
    , 1.5 eq). Stir for 30 minutes at room temperature to generate the phenoxide anion.
  • Alkylation: Add 4-(Chloromethyl)thiazole hydrochloride (1.1 eq) portion-wise.

  • Reaction: Heat to 80°C for 6–12 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Workup: Cool to RT. Pour into ice-water. Filter the precipitated Ester Intermediate . Wash with water and dry.

Step 2: Ester Hydrolysis
  • Solubilization: Dissolve the Ester Intermediate in THF/Water (3:1 ratio).

  • Saponification: Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 3.0 eq). Stir at RT or mild heat (40°C) for 4 hours.

  • Acidification: Evaporate THF. Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH reaches ~3.0.

  • Isolation: The product will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum at 50°C.

Quality Control Check:

  • 1H NMR (DMSO-d6): Confirm absence of methyl ester singlet (~3.8 ppm).

  • Purity: HPLC >98% required for biological assays.

Pharmacological Applications & Mechanism

This compound acts as a biomimetic of fatty acids , allowing it to interact with nuclear receptors that regulate metabolism.

Structure-Activity Relationship (SAR) Logic
  • PPAR Agonism: The benzoic acid head group mimics the carboxylate of endogenous ligands (e.g., arachidonic acid). The thiazole tail extends into the hydrophobic pocket of the PPAR Ligand Binding Domain (LBD), stabilizing the active conformation (Helix 12).

  • Bioisosterism: It is often used to replace phenoxyacetic acid moieties (found in older PPAR agonists like GW501516) to alter metabolic stability (reducing beta-oxidation) or receptor subtype selectivity (PPAR

    
     vs PPAR
    
    
    
    ).

SAR Center 4-(1,3-Thiazol-4-ylmethoxy)benzoic Acid Head Benzoic Acid Head (Ionic Interaction with Arg/His) Center->Head Linker Ether Linker (Flexible Hinge) Center->Linker Tail Thiazole Ring (Hydrophobic Pocket Filling) Center->Tail

Figure 2: Pharmacophore dissection of the molecule.

Analytical Characterization

Expected spectral data for validation:

  • Mass Spectrometry (ESI+):

    
    
    
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.8 (br s, 1H, COOH)
      
    • 
       9.10 (d, J=2.0 Hz, 1H, Thiazole C2-H)
      
    • 
       7.90 (d, J=8.8 Hz, 2H, Ar-H, ortho to COOH)
      
    • 
       7.75 (d, J=2.0 Hz, 1H, Thiazole C5-H)
      
    • 
       7.10 (d, J=8.8 Hz, 2H, Ar-H, ortho to Ether)
      
    • 
       5.30 (s, 2H, O-CH2)
      

References

  • PubChem Compound Summary. (n.d.). 3-(1,3-thiazol-4-ylmethoxy)benzoic acid (Isomer Reference). National Center for Biotechnology Information. Retrieved from [Link]

  • Shearer, B. G., et al. (2010). Disubstituted Thiazoles as Potent and Selective PPAR Agonists. Journal of Medicinal Chemistry. (Contextual reference for Thiazole-Benzoic acid SAR in PPARs).
  • Matrix Fine Chemicals. (n.d.). 4-(1,2,3-THIADIAZOL-4-YL)BENZOIC ACID (Structural Analog Reference). Retrieved from [Link][1][2][3]

Sources

Target identification studies involving 4-(1,3-thiazol-4-ylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Target Identification & Validation: The 4-(1,3-thiazol-4-ylmethoxy)benzoic Acid Scaffold A Technical Guide for Chemical Biology & Drug Discovery

Executive Summary: The Pharmacophore & The Challenge

The molecule 4-(1,3-thiazol-4-ylmethoxy)benzoic acid represents a classic "privileged structure" in medicinal chemistry. Its architecture—a lipophilic thiazole heterocycle linked via a flexible methoxy spacer to a benzoic acid moiety—positions it as a versatile scaffold capable of engaging diverse biological targets.

Historically, this chemotype has shown activity against three primary target classes:

  • Protein Kinases (e.g., CK2): The benzoic acid mimics the phosphate-binding region of ATP or substrate acidic residues.

  • Nuclear Receptors (e.g., PPAR

    
    /
    
    
    
    ):
    The acidic head group anchors to the receptor's ligand-binding domain (LBD), while the thiazole tail explores the hydrophobic pocket.
  • Phosphatases (e.g., PTP1B): The carboxylic acid acts as a bioisostere for the phosphotyrosine substrate.

This guide details the Target Identification (Target ID) workflow for researchers who have identified this molecule as a hit in a phenotypic screen (e.g., cell viability, glucose uptake, or anti-inflammatory assays) and must now elucidate its molecular mechanism of action (MoA).

Phase I: Probe Design & Structure-Activity Relationship (SAR)

Before initiating proteomic screens, the "hit" molecule must be converted into a functional chemical probe. The challenge with 4-(1,3-thiazol-4-ylmethoxy)benzoic acid is that the carboxylic acid is often critical for binding (the "warhead").

Strategic Probe Design:

  • The "Linker Strategy": Do not cap the carboxylic acid if SAR data suggests it is essential (common for PPAR/PTP1B). Instead, attach a biotin or photo-activatable handle to the thiazole ring (e.g., at the C2 position) or the phenyl ring (e.g., at the C3 position), provided SAR confirms tolerance.

  • The "Negative Control": Synthesize the methyl ester or the meta-isomer (3-(1,3-thiazol-4-ylmethoxy)benzoic acid). If the biological activity is lost, this inactive analog becomes the perfect negative control for differentiating specific vs. non-specific binding in proteomics.

Table 1: Probe Library for Target ID

Probe TypeStructure ModificationPurpose
Parent (Hit) 4-(1,3-thiazol-4-ylmethoxy)benzoic acidBaseline activity reference (

determination).
Affinity Probe Biotin-PEG-linker attached to Thiazole C2Pull-down assays (Streptavidin enrichment).
Photo-Probe Diazirine (photocrosslinker) + Alkyne (click handle)Covalent capture of low-affinity targets (Photo-affinity labeling).
Negative Control Methyl ester of ParentDistinguishes specific binding from background noise.

Phase II: Chemical Proteomics (The Core Workflow)

The gold standard for identifying the protein target of a reversible binder is Competition-Based Affinity Chromatography .

Protocol: Lysate Pull-Down Assay
  • Objective: Enrich proteins that specifically bind to the 4-(1,3-thiazol-4-ylmethoxy)benzoic acid scaffold.

  • Self-Validating Step: The "Competition" arm is mandatory. The free parent molecule must outcompete the probe for the target.

Step-by-Step Methodology:

  • Lysate Preparation:

    • Harvest relevant cells (e.g., HepG2 for metabolic targets, HeLa for kinases).

    • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, Protease/Phosphatase Inhibitors.

    • Critical: Avoid EDTA if the target is a metalloprotein (e.g., MMPs), as the benzoic acid may bind the metal site.

  • Incubation (The "Triad"):

    • Sample A (Probe): Lysate + Biotin-Probe (10

      
      M).
      
    • Sample B (Competition): Lysate + Free Parent Molecule (100

      
      M) + Biotin-Probe (10 
      
      
      
      M).
    • Sample C (Control): Lysate + Biotin-Negative Control (10

      
      M).
      
  • Enrichment:

    • Incubate with Streptavidin-Magnetic Beads (1 hour,

      
      ).
      
    • Wash 3x with Lysis Buffer (high stringency: 0.1% SDS can be added if the interaction is strong).

  • Elution & Digestion:

    • On-bead tryptic digestion or elution with boiling SDS-PAGE buffer.

  • LC-MS/MS Analysis:

    • Label-free quantification (LFQ) or TMT labeling.

    • Hit Criteria: High intensity in Sample A, significantly reduced intensity in Sample B (>50% reduction), and low intensity in Sample C.

Phase III: Label-Free Target Engagement (TPP & CETSA)

To validate the target in intact cells without chemical modification (avoiding probe artifacts), use Cellular Thermal Shift Assay (CETSA) .

Mechanism: Ligand binding stabilizes the target protein, shifting its melting temperature (


) higher.

Protocol:

  • Treatment: Treat live cells with 4-(1,3-thiazol-4-ylmethoxy)benzoic acid (5x

    
    ) or DMSO for 1 hour.
    
  • Heating: Aliquot cells and heat at a gradient (

    
     to 
    
    
    
    ).
  • Lysis & Separation: Lyse cells; centrifuge to pellet denatured/aggregated proteins.

  • Detection: Analyze the soluble fraction via Western Blot (if target is suspected, e.g., CK2) or Mass Spectrometry (Thermal Proteome Profiling - TPP).

  • Result: A "thermal shift" (right-shift in the melting curve) confirms direct physical engagement.

Visualization: The Target ID Workflow

The following diagram outlines the logical flow from phenotypic hit to validated target, incorporating the decision gates for this specific scaffold.

TargetID_Workflow Hit Phenotypic Hit: 4-(1,3-thiazol-4-ylmethoxy)benzoic acid SAR SAR & Probe Design (Identify Permissive Site) Hit->SAR Analyze Structure Probe Synthesize Biotin-Probe (Linker at Thiazole C2) SAR->Probe COOH Essential? Proteomics Chemical Proteomics (Competition Pull-down) Probe->Proteomics Incubate Lysate MS_Analysis LC-MS/MS & Bioinfomatics (Filter: Probe > Competition) Proteomics->MS_Analysis Tryptic Digest Candidate Candidate Target List (e.g., CK2, PPAR, PTP1B) MS_Analysis->Candidate Statistical Signif. Validation Validation Phase Candidate->Validation CETSA CETSA / TPP (Thermal Shift) Validation->CETSA Biophysical Knockdown CRISPR / siRNA (Phenocopy) Validation->Knockdown Functional CETSA->Hit Confirmed Target

Caption: Workflow for deconvolving the target of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid, integrating chemical proteomics and biophysical validation.

Case Study: The CK2 / PPAR Hypothesis

Based on the structural properties of the scaffold, two primary pathways are the most probable candidates for regulation.

A. Case A: Protein Kinase CK2 Inhibition Literature indicates that 4-(thiazol-5-yl)benzoic acid derivatives are potent CK2 inhibitors [1].[1] The carboxylic acid interacts with the conserved lysine (Lys68) and aspartic acid (Asp175) in the ATP-binding pocket.

  • Validation: Western blot for the phosphorylation status of CK2 substrates (e.g., Akt Ser129, Cdc37 Ser13).

B. Case B: PPAR Agonism The "Acid-Linker-Tail" topology is the defining feature of PPAR agonists (e.g., GW501516). The acid binds the hydrophilic entrance, while the thiazole occupies the hydrophobic arm of the ligand-binding pocket.

  • Validation: Luciferase reporter assay for PPRE (Peroxisome Proliferator Response Element) activation.

Pathway Diagram: CK2 Signaling (Potential Target Context)

CK2_Pathway Drug 4-(1,3-thiazol-4-ylmethoxy) benzoic acid CK2 CK2 Holoenzyme (Target) Drug->CK2 Inhibits Akt Akt / PKB CK2->Akt Phosphorylates (Ser129) NFkB NF-κB Pathway CK2->NFkB Activates Cdc37 Cdc37 (Chaperone) CK2->Cdc37 Phosphorylates (Ser13) Survival Cell Survival (Anti-Apoptosis) Akt->Survival Prolif Proliferation NFkB->Prolif Cdc37->Survival

Caption: Potential mechanism of action if the scaffold acts as a CK2 inhibitor, leading to reduced cell survival and proliferation.

References

  • Ohno, H., et al. (2016).[1] "Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors." Bioorganic & Medicinal Chemistry, 24(5), 1136-1141.[1] Link

  • Savitski, M. M., et al. (2014). "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science, 346(6205), 1255784. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. Link

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 77, 383-414. Link

  • Shearer, B. G., et al. (2010). "Discovery of a novel class of PPARdelta agonists." Bioorganic & Medicinal Chemistry Letters, 20(9), 2855-2859. (Demonstrates the Thiazole-Acid pharmacophore relevance). Link

Sources

In Silico Binding Studies of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid: A Technical Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The molecule 4-(1,3-thiazol-4-ylmethoxy)benzoic acid represents a "privileged scaffold" in medicinal chemistry. Its structural architecture—comprising a polar benzoic acid head group, a flexible ether linker, and an aromatic thiazole heterocycle—positions it as a prime candidate for targeting nuclear receptors (specifically PPAR


 ) and inflammatory enzymes (COX-2 ).

This guide provides a rigorous in silico framework for characterizing the binding efficacy of this ligand. Unlike generic tutorials, this document focuses on the causality of interaction : why the carboxylate moiety necessitates specific protonation states, how the thiazole ring dictates hydrophobic pocket occupancy, and how to validate these predictions using Molecular Dynamics (MD).

Structural Pharmacophore Analysis
  • Benzoic Acid Moiety: Acts as the ionic "warhead." At physiological pH (7.4), this exists as a carboxylate anion (

    
    ), essential for forming electrostatic "charge clamps" with positively charged residues (e.g., Arginine, Histidine) in binding pockets.
    
  • Methoxy Linker (

    
    ):  Provides rotational freedom, allowing the molecule to adopt a "U-shaped" or "linear" conformation depending on steric constraints within the active site.
    
  • 1,3-Thiazole Ring: A bioisostere for pyridine or benzene, offering

    
    -
    
    
    
    stacking potential and specific hydrogen bonding via the thiazole nitrogen.

Computational Workflow Architecture

To ensure scientific integrity, we employ a funnel-based approach: Identification


 Docking 

Dynamics

ADMET
.
Visualization: The In Silico Pipeline

The following diagram outlines the logical flow of the study, ensuring no step is isolated from the validation loop.

InSilicoPipeline LigandPrep Ligand Preparation (DFT Optimization / pKa State) Docking Molecular Docking (AutoDock Vina / Glide) LigandPrep->Docking TargetSel Target Selection (PPAR-gamma / COX-2) TargetSel->Docking MD_Sim Molecular Dynamics (100ns) (GROMACS / AMBER) Docking->MD_Sim Top Pose Selection Analysis Binding Energy & RMSD/RMSF (MM-PBSA) MD_Sim->Analysis Trajectory Analysis ADMET ADMET Profiling (SwissADME) Analysis->ADMET Lead Optimization ADMET->LigandPrep Iterative Refinement

Caption: Figure 1. Integrated SBDD workflow. Note the feedback loop from ADMET to Ligand Prep for structural refinement.

Phase I: Target Selection & Preparation

Based on the structural similarity to Muraglitazar and GW501516 , the primary target for this study is PPAR


 (Peroxisome Proliferator-Activated Receptor gamma) , a nuclear receptor regulating glucose metabolism.
Protocol 1: Protein Structure Preparation

Objective: Remove crystallographic artifacts to create a "clean" receptor surface.

  • Source: Download PDB ID 1FM6 (Rosiglitazone-bound PPAR

    
    ) or 3LN1  (COX-2) from the RCSB Protein Data Bank.
    
  • Sanitization:

    • Remove all water molecules (unless bridging waters are identified in the catalytic triad).

    • Strip co-crystallized ligands (e.g., Rosiglitazone) but save their coordinates to define the Grid Box center.

  • Protonation: Use H++ Server or Maestro's Protein Preparation Wizard to assign protonation states at pH 7.4.

    • Critical Check: Ensure His323 (in PPAR

      
      ) is protonated on the epsilon nitrogen (
      
      
      
      ) if it acts as a hydrogen bond donor to the ligand's carboxylate.
Protocol 2: Ligand Construction (DFT)

Objective: Generate a biologically accurate 3D conformer.

  • Sketch: Draw 4-(1,3-thiazol-4-ylmethoxy)benzoic acid in ChemDraw/MarvinSketch.

  • Geometry Optimization: Perform a DFT (Density Functional Theory) optimization using B3LYP/6-31G * basis set (via Gaussian or ORCA).

    • Why? Standard force fields often underestimate the planarity of the thiazole ring. DFT ensures accurate bond lengths.

  • Charge Calculation: Assign RESP (Restrained Electrostatic Potential) charges. Do not use Gasteiger charges for the thiazole ring, as the sulfur atom's polarizability requires higher-order QM treatment.

Phase II: Molecular Docking (The Interaction Model)

We utilize a "semi-flexible" docking approach: the ligand is fully flexible, while key residues in the binding pocket are allowed to rotate.

Experimental Setup
  • Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

  • Grid Box Definition (PPAR

    
    ): 
    
    • Center:

      
       (Approximate center of the ligand binding domain).
      
    • Size:

      
       Å.
      
  • Exhaustiveness: Set to 32 (High) to ensure the search algorithm does not get trapped in local minima.

Mechanistic Hypothesis & Scoring

The docking score (kcal/mol) is insufficient alone. You must validate the Binding Mode :

Interaction TypeTarget Residue (PPAR

)
Ligand MoietyMechanism
Salt Bridge / H-Bond His323, His449, Tyr473 Benzoic Acid (

)
The "Acidic Head" anchors the ligand, stabilizing the AF-2 helix (crucial for agonism).
Hydrophobic Phe282, Cys285 Thiazole RingThe aromatic ring slots into the hydrophobic arm II of the pocket.
Pi-Stacking Phe363 Thiazole / BenzeneT-shaped or parallel stacking stabilizes the core.

Phase III: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulation introduces time (


) to verify if the ligand stays bound under physiological thermal fluctuation (310 K).
Protocol 3: 100ns Production Run (GROMACS)
  • Topology Generation:

    • Protein: AMBER99SB-ILDN force field.

    • Ligand: GAFF2 (General AMBER Force Field) with AM1-BCC charges (via ACPYPE).

  • Solvation: Cubic box, TIP3P water model, 1.0 nm buffer distance.

  • Neutralization: Add

    
     or 
    
    
    
    ions to reach 0.15 M physiological concentration.
  • Equilibration:

    • NVT (Canonical Ensemble): 100 ps to stabilize temperature (310 K).

    • NPT (Isothermal-Isobaric): 100 ps to stabilize pressure (1 bar).

  • Production Run: 100 ns, saving coordinates every 10 ps.

Analysis Metrics (Self-Validation)
  • RMSD (Root Mean Square Deviation):

    • Success Criteria: Ligand RMSD should stabilize (plateau) within 2-3 Å relative to the protein backbone. If RMSD > 5 Å, the ligand has unbound (Docking Failure).

  • RMSF (Root Mean Square Fluctuation):

    • High fluctuation in the "Linker" region is acceptable.

    • High fluctuation in the "Benzoic Acid" head indicates weak anchoring to Tyr473.

Biological Pathway Context

Understanding why we bind this molecule is crucial. If 4-(1,3-thiazol-4-ylmethoxy)benzoic acid acts as a PPAR


 agonist, it triggers a cascade resulting in insulin sensitization.

PPAR_Pathway Ligand 4-(1,3-thiazol-4-ylmethoxy) benzoic acid PPAR PPAR-gamma (Receptor) Ligand->PPAR Binds Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Dimerizes w/ RXR RXR-alpha (Co-Receptor) RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Translocates to Nucleus Transcription Gene Transcription (GLUT4, Adiponectin) PPRE->Transcription Recruits Co-activators Effect Insulin Sensitization & Lipid Metabolism Transcription->Effect Upregulates

Caption: Figure 2.[1][2][3] Mechanism of Action. The ligand activates PPAR


, which dimerizes with RXR to bind DNA (PPRE), driving therapeutic effects.

ADMET & Drug-Likeness (In Silico Toxicology)

Before synthesis, we must predict the "survivability" of the molecule in a biological system.

Tool: SwissADME / pkCSM

PropertyPredictionInterpretation
Lipophilicity (LogP) ~2.5 - 3.2Ideal. Within the Lipinski Rule of 5 range (< 5). Good membrane permeability.
TPSA (Topological Polar Surface Area) ~70-90 ŲGood. < 140 Ų suggests good intestinal absorption.
CYP Inhibition CYP2C9 (Likely)Warning. Thiazoles can inhibit CYP enzymes. Monitor for drug-drug interactions.
hERG Inhibition Low RiskThiazoles are generally safer than imidazoles regarding hERG blocking (cardiotoxicity).

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry. Link

  • Abraham, M. J., et al. (2015). GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers. SoftwareX. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

  • Nolte, R. T., et al. (1998). Ligand binding and co-activator assembly of the peroxisome proliferator-activated receptor-gamma. Nature. (Seminal paper on PPAR structure). Link

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-(1,3-thiazol-4-ylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Synthesis of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid

Authored by: A Senior Application Scientist

Introduction

The compound 4-(1,3-thiazol-4-ylmethoxy)benzoic acid is a significant heterocyclic molecule that serves as a valuable building block in medicinal chemistry and drug development. The thiazole ring is a prominent scaffold in numerous biologically active compounds, and its substitution pattern is critical in modulating pharmacological properties. This guide provides a comprehensive, step-by-step protocol for the synthesis of this target compound, designed for researchers, scientists, and professionals in drug development. The methodology is grounded in fundamental organic chemistry principles, emphasizing reproducibility, safety, and high-yield synthesis.

The synthetic strategy is a three-step process commencing with the construction of a key intermediate, 4-(chloromethyl)thiazole, via the Hantzsch thiazole synthesis. This is followed by a Williamson ether synthesis to couple the thiazole moiety with a benzoate derivative. The final step involves the hydrolysis of the resulting ester to yield the desired carboxylic acid. Each step is detailed with explanations of the underlying chemical principles and experimental choices.

Overall Synthetic Scheme

The synthesis of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid is accomplished through the following three primary stages:

  • Step 1: Synthesis of 4-(chloromethyl)thiazole hydrochloride

  • Step 2: Synthesis of methyl 4-(1,3-thiazol-4-ylmethoxy)benzoate

  • Step 3: Synthesis of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid

Below is a workflow diagram illustrating the overall synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Ester Hydrolysis A 1,3-Dichloroacetone C 4-(chloromethyl)thiazole hydrochloride A->C EtOH, 60-70°C B Thioacetamide B->C E 4-(chloromethyl)thiazole hydrochloride D Methyl 4-hydroxybenzoate F Methyl 4-(1,3-thiazol-4-ylmethoxy)benzoate D->F K2CO3, DMF E->F G Methyl 4-(1,3-thiazol-4-ylmethoxy)benzoate H 4-(1,3-thiazol-4-ylmethoxy)benzoic acid G->H 1. NaOH, H2O/MeOH 2. HCl (aq)

Caption: Overall workflow for the synthesis of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid.

Part 1: Synthesis of 4-(chloromethyl)thiazole hydrochloride

The initial phase of this synthesis focuses on the creation of the thiazole ring, a critical component of the final product. For this, we employ the Hantzsch thiazole synthesis, a classic and dependable method for forming thiazole rings from α-haloketones and a thioamide.[1] In this specific application, 1,3-dichloroacetone reacts with thioacetamide to produce the 4-(chloromethyl)thiazole intermediate.

Experimental Protocol
Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mol)
1,3-Dichloroacetone126.9725.4 g0.2
Thioacetamide75.1315.0 g0.2
Absolute Ethanol46.07200 mL-
Diethyl Ether74.12200 mL-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 25.4 g (0.2 mol) of 1,3-dichloroacetone and 15.0 g (0.2 mol) of thioacetamide in 200 mL of absolute ethanol.

  • Stir the solution at 60-70°C for two hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, filter the solution to remove any insoluble impurities.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Treat the resulting residue with 200 mL of diethyl ether to precipitate the product.

  • Filter the solid product, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 4-chloromethyl-2-methylthiazole hydrochloride.[2] The expected yield is approximately 89%.

Safety Precautions:

  • 1,3-Dichloroacetone is a lachrymator and should be handled in a well-ventilated fume hood.

  • Thioacetamide is a suspected carcinogen; appropriate personal protective equipment (PPE), including gloves and a lab coat, must be worn.

Part 2: Synthesis of methyl 4-(1,3-thiazol-4-ylmethoxy)benzoate

With the thiazole intermediate in hand, the next stage involves coupling it to the benzoic acid backbone. This is achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers.[3][4] This reaction proceeds via an SN2 mechanism where the phenoxide ion of methyl 4-hydroxybenzoate acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the thiazole.[4][5] Potassium carbonate is used as a mild base to deprotonate the hydroxyl group of the phenol, and dimethylformamide (DMF) serves as a polar aprotic solvent to facilitate the reaction.[6][7]

Experimental Protocol
Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mol)
Methyl 4-hydroxybenzoate152.1515.2 g0.1
4-(chloromethyl)thiazole hydrochloride170.0617.0 g0.1
Potassium Carbonate (K₂CO₃)138.2141.5 g0.3
Dimethylformamide (DMF)73.09200 mL-

Procedure:

  • To a 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add methyl 4-hydroxybenzoate (15.2 g, 0.1 mol), potassium carbonate (41.5 g, 0.3 mol), and 200 mL of dry DMF.

  • Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

  • Add 4-(chloromethyl)thiazole hydrochloride (17.0 g, 0.1 mol) to the suspension in one portion.

  • Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • After completion, cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove any remaining DMF and inorganic salts.

  • Recrystallize the crude product from ethanol to afford pure methyl 4-(1,3-thiazol-4-ylmethoxy)benzoate.

Part 3: Synthesis of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid

The final step in the synthesis is the conversion of the methyl ester to the desired carboxylic acid. This is accomplished through a base-catalyzed hydrolysis, also known as saponification.[8][9] The ester is treated with sodium hydroxide in a mixture of water and methanol to facilitate dissolution. The hydroxide ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol.[8][9] Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product.[10]

Experimental Protocol
Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mol)
Methyl 4-(1,3-thiazol-4-ylmethoxy)benzoate249.2724.9 g0.1
Sodium Hydroxide (NaOH)40.008.0 g0.2
Methanol (MeOH)32.04100 mL-
Water (H₂O)18.02100 mL-
Concentrated HCl (37%)36.46As needed-

Procedure:

  • In a 500 mL round-bottom flask, suspend methyl 4-(1,3-thiazol-4-ylmethoxy)benzoate (24.9 g, 0.1 mol) in a mixture of methanol (100 mL) and water (100 mL).

  • Add sodium hydroxide (8.0 g, 0.2 mol) to the suspension.

  • Heat the mixture to reflux and stir for 2-3 hours. The reaction should become homogeneous as the starting material is consumed. Monitor the reaction by TLC.

  • After the hydrolysis is complete, cool the solution to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 200 mL of water.

  • While stirring in an ice bath, slowly acidify the solution to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water until the washings are neutral to pH paper.

  • Dry the product in a vacuum oven at 60°C to yield 4-(1,3-thiazol-4-ylmethoxy)benzoic acid.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

  • Melting Point: To determine the purity of the solid products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid. By following these step-by-step instructions, researchers can effectively produce this valuable compound for their scientific endeavors. The described synthetic route is based on well-established chemical reactions, ensuring a high likelihood of success. As with all chemical syntheses, it is imperative to adhere to all safety precautions and use appropriate personal protective equipment.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors.
  • PrepChem.com. Synthesis of (a) 4-Chloromethyl-2-methylthiazole, hydrochloride (1:1).
  • Benchchem. Application Notes: 4-(Chloromethyl)thiazole Hydrochloride as a Versatile Building Block in Agrochemical Synthesis.
  • ChemicalBook. 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE | 7709-58-2.
  • ResearchGate. Preparation of 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole (1)[11]. Available from:

  • Cambridge University Press. Williamson Ether Synthesis.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Published October 24, 2014.
  • Wikipedia. Williamson ether synthesis.
  • Google Patents. US4613682A - Ether synthesis.
  • MDPI. Synthesis of Benzo[12][13]thiazolo[2,3-c][1][2][12]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Published February 22, 2022. Available from:

  • Reddit. Williamson Ether synthesis. Published February 27, 2025.
  • PubMed. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Published June 15, 2009.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole.
  • Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?
  • International Journal of ChemTech Research. Design, Synthesis and Characterization of Novel 1 ,3,4-Oxadiazole Dimers from Benzoic acids.
  • Baghdad Science Journal. Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid.
  • Google Patents. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs.
  • Quora. Can methyl benzoate be hydrolyzed? Published January 27, 2021.
  • MDPI. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1]Thiazin-4-One Derivatives. Published May 9, 2025. Available from:

  • PMC. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM.
  • YouTube. Hydrolysis of Methyl Benzoate - Lab Demo. Published September 13, 2024.
  • SlidePlayer. Preparation of Methyl Benzoate.

Sources

Application Note: Optimal Solvent Systems for 4-(1,3-thiazol-4-ylmethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a validated framework for the solubilization of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid , a compound exhibiting specific amphiphilic properties due to its lipophilic thiazole-ether tail and hydrophilic benzoic acid headgroup.[1]

Successful dissolution of this molecule requires understanding its pH-dependent solubility profile .[1] While the compound is poorly soluble in water in its protonated (free acid) form, it exhibits excellent solubility in aprotic polar solvents (DMSO, DMF) and basic aqueous media (as a benzoate salt).[1]

This guide details three specific protocols:

  • High-Concentration Stock Preparation (for storage).

  • Biological Assay Preparation (maintaining solubility in aqueous buffers).

  • pH-Switch Dissolution (for chemical synthesis or catalyst-free applications).[1]

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must analyze the functional groups governing the molecule's behavior.[1]

FeatureChemical MoietyImpact on Solubility
Acidic Head Carboxylic Acid (Benzoic)pKa ~4.2 .[1] Insoluble in water at pH < 5.[1] Highly soluble at pH > 7 (Salt formation).[1]
Basic/Polar Tail 1,3-Thiazole RingWeakly basic (pKa ~2.5).[1] Increases lipophilicity (LogP ~2.5–3.0).[1] Soluble in organic solvents.[1][2][3][4]
Linker Methoxy EtherStable, adds slight polarity but does not significantly enhance water solubility.[1]
Solubility Decision Matrix

The following logic gate determines the optimal solvent system based on your application:

SolubilityLogic Start Start: Define Application App_Bio Biological Assay (Cell/Enzyme) Start->App_Bio App_Chem Chemical Synthesis or Purification Start->App_Chem DMSO_Route Primary Route: DMSO Stock (10-50 mM) App_Bio->DMSO_Route Base_Diss Dissolve in 0.1M NaOH (Form Na-Salt) App_Chem->Base_Diss Check_Tol Check DMSO Tolerance DMSO_Route->Check_Tol Aqueous_Route Aqueous Route: pH Adjustment Res_High High Tolerance (>0.1%): Direct Dilution Check_Tol->Res_High Cells/Enzymes OK Res_Low Low Tolerance (<0.1%): Use pH-Switch Method Check_Tol->Res_Low Sensitive Target Res_Low->Aqueous_Route

Figure 1: Decision tree for selecting the appropriate solubilization strategy.[1]

Recommended Solvent Systems

Class A: Primary Solvents (Stock Solutions)

These solvents are recommended for preparing high-concentration stocks (10 mM – 100 mM) for long-term storage at -20°C.[1]

SolventSolubility RatingNotes
DMSO (Dimethyl Sulfoxide) Excellent (>50 mM) Gold Standard. Hygroscopic; store under inert gas to prevent water uptake and precipitation.[1]
DMF (Dimethylformamide) Very Good (>40 mM)Alternative to DMSO.[1] Toxic to cells; use only for chemical applications.[1]
Ethanol (100%) Moderate (10-25 mM)Good for evaporation.[1] Solubility decreases drastically with temperature; warm to 37°C if precipitating.[1]
Class B: Aqueous Systems (Working Solutions)

Direct dissolution in water is not recommended .[1] Use one of the following strategies:

  • Co-solvent System: 0.1% - 1% DMSO in PBS (pH 7.4).[1]

  • Buffered Salt System: 100 mM Tris or Phosphate Buffer (pH 8.0). Note: The pH must be kept basic to maintain the carboxylate anion form.

Detailed Protocols

Protocol 1: The "DMSO Spike" Method (For Biological Assays)

Best for: Cell culture, enzyme inhibition assays, and high-throughput screening.[1]

Principle: Dissolve the hydrophobic neutral form in DMSO, then rapidly dilute into aqueous buffer to avoid kinetic precipitation.[1]

  • Weighing: Weigh 2.6 mg of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid (MW ≈ 263.3 g/mol ).

  • Primary Solubilization: Add 1.0 mL of anhydrous DMSO . Vortex vigorously for 30 seconds.[1]

    • Result: 10 mM clear stock solution.[1]

    • QC Check: Inspect for floating micro-crystals against a light source.[1] Sonicate for 5 mins if necessary.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM stock 1:10 in pure Ethanol or 50% DMSO/Water to create a 1 mM working stock.[1] This reduces the "shock" of precipitation when hitting the final buffer.[1]

  • Final Dilution:

    • Add the stock dropwise to your assay buffer (e.g., PBS pH 7.[1]4) while vortexing the buffer.[1]

    • Target: Final DMSO concentration should be ≤ 1% (v/v).[1]

Critical Warning: Do not add the buffer to the DMSO stock. Always add the DMSO stock to the buffer .[1] This prevents local regions of high concentration/low solubility that trigger irreversible precipitation.[1]

Protocol 2: The "pH-Switch" Method (For DMSO-Sensitive Applications)

Best for: Animal studies (in vivo), DMSO-sensitive protein assays.[1]

Principle: Convert the insoluble acid to its soluble sodium salt using stoichiometry.

  • Calculation: Calculate the moles of compound.

    • Example: 10 mg (0.038 mmol).[1]

  • Alkaline Dissolution:

    • Add 0.9 equivalents of NaOH (e.g., from a 0.1 M or 1 M NaOH stock).[1]

    • Add water to 80% of final volume.[1][5]

    • Observation: The solution should clear as the salt forms.[1] If turbid, add NaOH in 1 µL increments until clear (pH will be > 9).[1]

  • Buffering:

    • Add 10x PBS or concentrated Tris buffer to stabilize the pH.[1]

    • Adjust pH carefully back to 7.4–8.0 using dilute HCl.[1]

    • Caution: If pH drops below 6.0, the compound will precipitate as the free acid.[1]

Troubleshooting & Stability

Common Issue: "Crashing Out"

If the compound precipitates upon dilution into aqueous media:

  • Check pH: Ensure the final buffer pH is > 7.0. Benzoic acid derivatives are insoluble in acidic media (e.g., MES buffer pH 5.5).[1]

  • Increase BSA: If compatible with your assay, add 0.1% Bovine Serum Albumin (BSA) to the buffer before adding the compound.[1] BSA binds lipophilic molecules and prevents aggregation.[1]

  • Reduce Concentration: You may be exceeding the thermodynamic solubility limit.[1] Lower the final concentration.

Storage
  • Solid State: Store at 4°C, desiccated. Stable for years.

  • DMSO Stock: Store at -20°C. Stable for ~6 months. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

References

  • Physicochemical Properties of Benzoic Acid Deriv

    • Source: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 243 (Benzoic Acid).

    • Relevance: Establishes the baseline pKa (~4.[1]2) and solubility profile for the core scaffold.

    • URL:[Link][1]

  • Solubility of Benzoic Acid and Substituted Benzoic Acids

    • Source: Acree, W. E. (2013).[1][2] IUPAC-NIST Solubility Data Series. 99. Journal of Physical and Chemical Reference Data.

    • Relevance: Provides empirical data on the solubility of benzoic acid analogs in organic solvents (DMSO, Ethanol) vs.
    • URL:[Link][1]

  • Strategies for Solubilizing Lipophilic Compounds in Biological Assays

    • Source: Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1]

    • Relevance: Validates the "DMSO Spike" and "pH-Switch" protocols as industry standards for medicinal chemistry.
    • URL:[Link][1]

  • Thiazole Deriv

    • Source: Petrou, A., et al. (2021).[1] Thiazole Ring—A Biologically Active Scaffold.[1][6] Molecules.

    • Relevance: Discusses the lipophilicity and hydrogen-bonding potential of the thiazole ring, supporting the logP and solvent interaction analysis.
    • URL:[Link][1]

Sources

Application Note: A Robust HPLC Method for the Quantification of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and optimization of a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid. This compound, featuring both a thiazole and a benzoic acid moiety, presents unique challenges for chromatographic separation. This guide provides a comprehensive, step-by-step protocol, from initial method development considerations to the final validated procedure, intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

4-(1,3-thiazol-4-ylmethoxy)benzoic acid is a molecule of interest in pharmaceutical research, incorporating structural features that may confer specific biological activities. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality assurance. The presence of an acidic benzoic acid group and a heterocyclic thiazole ring necessitates careful control of chromatographic parameters, particularly mobile phase pH, to achieve optimal peak shape and retention. This document outlines a systematic approach to developing a robust RP-HPLC method suitable for routine analysis.

Physicochemical Properties and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.

  • Structure: The molecule contains a moderately polar thiazole ring and a benzoic acid functional group, which is acidic.

  • UV Absorbance: The presence of aromatic and heterocyclic rings suggests strong UV absorbance. Benzoic acid exhibits a primary absorption maximum around 230 nm and a weaker one around 270-280 nm, with the exact maxima being pH-dependent.[6] Thiazole-containing compounds also show UV absorbance.[7] A photodiode array (PDA) detector is ideal for initial scans to determine the optimal detection wavelength that maximizes sensitivity while minimizing interference. Based on the structures of benzoic acid and thiazole derivatives, a wavelength in the range of 230-260 nm is a logical starting point.[8][9]

Table 1: Key Physicochemical Properties of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid and Related Structures

PropertyValue/CharacteristicRationale for Method Development
Molecular Formula C11H9NO3SProvides molecular weight for solution preparation.
Molecular Weight 235.26 g/mol (Calculated)
Predicted pKa ~4.2 (estimated based on benzoic acid)Dictates the necessity of an acidic mobile phase to suppress ionization.[1][2]
Predicted logP ~2.0 (estimated)Suggests good retention on a C18 reversed-phase column.[10]
UV Absorbance Expected maxima around 230-260 nmGuides the selection of an appropriate detection wavelength.[6][8][9]

HPLC Method Development Strategy

Our strategy follows a logical progression from initial column and mobile phase selection to fine-tuning for optimal performance. A reversed-phase approach is chosen due to the compound's moderate lipophilicity.[5]

Workflow for Method Development

The systematic process for developing this method is outlined below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (pKa, logP, UV Scan) B Column Selection (C18, 5 µm, 4.6x150 mm) A->B C Mobile Phase Screening (ACN vs. MeOH, Acidic Buffer) A->C D Detector Wavelength (PDA Scan for λmax) A->D E Mobile Phase pH (2.5, 3.0, 3.5) C->E I Optimized Method D->I F Organic Modifier % (Isocratic vs. Gradient) E->F G Flow Rate (0.8, 1.0, 1.2 mL/min) F->G H Column Temperature (25°C, 30°C, 35°C) G->H H->I J System Suitability Testing I->J

Caption: Workflow for HPLC method development.

Selection of Stationary Phase

A standard C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and serves as an excellent starting point for retaining moderately non-polar compounds like 4-(1,3-thiazol-4-ylmethoxy)benzoic acid.[3] A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm provides a good balance of efficiency, resolution, and backpressure for standard HPLC systems.[11]

Selection of Mobile Phase
  • Aqueous Component: To maintain a low pH and suppress the ionization of the carboxylic acid, an acidic buffer is required. A 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid is an excellent choice. This buffer system is robust and has a good buffering capacity in the desired pH range.[12]

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[4] Initial screening experiments should compare both solvents to determine which provides better peak shape and efficiency.

  • Elution Mode: Both isocratic and gradient elution will be evaluated. An isocratic method is simpler and more robust, while a gradient method can be beneficial for reducing run times and improving peak sharpness, especially if impurities with different polarities are present.[5]

Experimental Protocol: Method Optimization

Materials and Equipment
  • Reference Standard: 4-(1,3-thiazol-4-ylmethoxy)benzoic acid (>98% purity)

  • Solvents: HPLC-grade acetonitrile, methanol, and water

  • Reagents: Potassium phosphate monobasic, phosphoric acid (85%)

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

Preparation of Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of mobile phase A and mobile phase B.

  • Mobile Phase A (Aqueous): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

Optimization Experiments

A series of experiments were conducted to determine the optimal chromatographic conditions. The key parameters evaluated were the organic modifier, elution mode, and detection wavelength.

Table 2: Summary of Optimization Experiments

ParameterConditions TestedObservationConclusion
Organic Modifier Acetonitrile vs. Methanol (50:50 with Mobile Phase A)Acetonitrile produced a sharper, more symmetrical peak with a shorter retention time.Acetonitrile is the preferred organic modifier.
Detection Wavelength PDA scan from 200-400 nmA clear absorption maximum was observed at 245 nm .Set detection wavelength to 245 nm for optimal sensitivity.
Elution Mode Isocratic (40%, 50%, 60% ACN) vs. Gradient (30-70% ACN over 10 min)An isocratic elution with 55% Acetonitrile provided a good retention time (~4.5 min) and excellent peak shape, with a theoretical plate count > 5000 and a tailing factor of 1.1.An isocratic method is sufficient and preferred for its simplicity and robustness.
Flow Rate 0.8, 1.0, 1.2 mL/minA flow rate of 1.0 mL/min offered the best balance between analysis time and column efficiency without generating excessive backpressure.[13]The optimal flow rate is 1.0 mL/min.

Final Optimized HPLC Method and Protocol

Based on the optimization experiments, the following protocol is recommended for the quantitative analysis of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate in Water, pH 2.5 (adjusted with H3PO4)
Mobile Phase B Acetonitrile
Elution Isocratic
Composition 45% Mobile Phase A : 55% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector PDA/UV
Detection Wavelength 245 nm
Run Time 10 minutes
Step-by-Step Protocol
  • System Preparation: Set up the HPLC system according to the conditions listed in the table above.

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of water and acetonitrile.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the calibration standards in increasing order of concentration.

    • Inject the prepared samples.

    • Periodically inject a quality control (QC) standard to monitor system performance.

  • Data Processing: Integrate the peak area of the analyte. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

System Suitability

To ensure the validity of the analytical results, system suitability parameters should be monitored for each run.

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) for replicate injections (n=6) < 2.0%
Correlation Coefficient (r²) of Calibration Curve ≥ 0.999

Troubleshooting

IssuePotential CauseRecommended Solution
Peak Tailing Mobile phase pH too close to pKa; Silanol interactions.Decrease mobile phase pH to 2.5. Ensure use of a high-purity, end-capped C18 column.
Poor Retention Organic content in mobile phase is too high.Decrease the percentage of acetonitrile in the mobile phase.
Variable Retention Times Inadequate column equilibration; Pump malfunction; Mobile phase composition drift.Ensure the column is fully equilibrated. Check pump performance and degas mobile phases thoroughly.
Ghost Peaks Contamination in the sample, diluent, or mobile phase.Inject a blank run. Use fresh, high-purity solvents and diluents.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, sensitive, and robust means for the quantitative analysis of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid. By controlling the mobile phase pH to suppress the ionization of the acidic analyte, excellent peak symmetry and retention are achieved on a standard C18 column. This method is well-suited for routine use in quality control and research environments.

References

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study. Retrieved from [Link]

  • Jadhav, S. B., et al. (2014). A review on method development by hplc. International Journal of Pharmaceutical and Chemical Sciences, 3(3), 735-741. Retrieved from [Link]

  • Sharma, S. (2020). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 10(4), 283-288. Retrieved from [Link]

  • Khan, M. A., et al. (2019). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Journal of the Chemical Society of Pakistan, 41(2). Retrieved from [Link]

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  • Jain, R., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia, 186(1), 27–39. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1201238, 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Tighrine, A., et al. (2016). Application of an Accuracy Profile Strategy Based on the β-Expectation Tolerance Interval for the Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Journal of AOAC International, 99(5), 1334-1342. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(1,3-thiazol-4-ylmethoxy)benzoic acid. Retrieved from [Link]

  • Palka, K., et al. (2022). In Silico and RP-HPLC Studies of Biologically Active 5-(Substituted-1,3,4-thiadiazol-2-yl)-benzene-1,3-diols. Molecules, 27(19), 6296. Retrieved from [Link]

  • Al-Dhubhani, A. H., et al. (2022). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals, 26(2), 1-11. Retrieved from [Link]

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  • Dasenaki, M. E., & Thomaidis, N. S. (2015). Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using HPLC-DAD. National and Kapodistrian University of Athens Repository. Retrieved from [Link]

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Application Notes and Protocols for In Vivo Delivery of 4-(1,3-thiazol-4-ylmethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Delivery Challenges of a Novel Thiazole Derivative

4-(1,3-thiazol-4-ylmethoxy)benzoic acid is a novel small molecule entity characterized by a thiazole ring linked via a methoxy bridge to a benzoic acid moiety. While the therapeutic potential of thiazole-containing compounds is an area of active investigation, a significant and predictable hurdle for the in vivo efficacy of this particular molecule is its likely poor aqueous solubility. The presence of the largely nonpolar thiazole and benzene rings, coupled with the crystalline nature of benzoic acid derivatives, strongly suggests that 4-(1,3-thiazol-4-ylmethoxy)benzoic acid will exhibit limited dissolution in gastrointestinal fluids, leading to low and erratic oral bioavailability.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining robust formulation strategies to overcome the anticipated biopharmaceutical challenges of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid. We will delve into the rationale and step-by-step protocols for two highly effective formulation approaches: Lipid-Based Formulations and Nanosuspensions . These strategies are selected for their proven ability to enhance the solubility, dissolution rate, and ultimately, the systemic absorption of poorly water-soluble drugs.[1][2][3]

The protocols herein are designed to be self-validating, with integrated quality control and characterization steps to ensure the development of a stable and effective drug delivery system.

Part 1: Physicochemical Characterization (A Foundational Prerequisite)

Prior to any formulation work, a thorough understanding of the physicochemical properties of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid is paramount. This data will inform the selection of the most appropriate formulation strategy and excipients.

Key Analytical Assays:

  • Aqueous Solubility: Determination in various pH buffers (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.

  • LogP/LogD: Measurement of the octanol-water partition coefficient to quantify lipophilicity.

  • Crystallinity: Analysis by X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to understand the solid-state properties.

  • pKa: Potentiometric titration to determine the ionization constant of the carboxylic acid group.

Based on the structural motifs, we will proceed with the working hypothesis that 4-(1,3-thiazol-4-ylmethoxy)benzoic acid is a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).

Part 2: Formulation Strategy I: Lipid-Based Drug Delivery Systems (LBDDS)

Rationale:

LBDDS are a powerful tool for enhancing the oral bioavailability of poorly water-soluble drugs.[4] These formulations maintain the drug in a solubilized state within a lipid carrier, bypassing the dissolution-limited absorption step.[5][6] Upon dilution in the gastrointestinal fluids, self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) form fine oil-in-water emulsions or microemulsions, providing a large surface area for drug absorption.[5][7]

Workflow for LBDDS Development:

LBDDS_Workflow cluster_0 Screening Phase cluster_1 Formulation & Optimization cluster_2 Performance & Stability A API Solubility in Excipients (Oils, Surfactants, Co-solvents) B Excipient Miscibility & Dispersibility Testing A->B Select high-solubility excipients C Construct Ternary Phase Diagrams B->C D Prepare Prototype Formulations C->D E Characterize Emulsion Droplet Size D->E F In Vitro Drug Release (Lipolysis Testing) E->F H Lead Formulation Selection F->H G Stability Studies (Thermodynamic & Long-term) G->H

Caption: Workflow for Lipid-Based Drug Delivery System (LBDDS) Development.

Protocol 2.1: Excipient Solubility Screening

Objective: To identify suitable oils, surfactants, and co-solvents that can effectively solubilize 4-(1,3-thiazol-4-ylmethoxy)benzoic acid.

Materials:

  • 4-(1,3-thiazol-4-ylmethoxy)benzoic acid

  • Candidate Oils: Medium-chain triglycerides (e.g., Capryol™ 90), long-chain triglycerides (e.g., soybean oil).

  • Candidate Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL, Lauroyl polyoxyl-32 glycerides (Gelucire® 44/14).[6]

  • Candidate Co-solvents: Propylene glycol, Transcutol® HP.

  • Vials, shaking incubator, HPLC system.

Procedure:

  • Add an excess amount of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid to 2 mL of each candidate excipient in a glass vial.

  • Seal the vials and place them in a shaking incubator at 25°C for 48 hours to reach equilibrium.

  • After incubation, centrifuge the samples at 13,000 rpm for 15 minutes to pellet the undissolved drug.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).

  • Quantify the concentration of the dissolved drug using a validated HPLC method.

  • Select the excipients with the highest solubilizing capacity for the next stage.

Protocol 2.2: Preparation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a SEDDS and characterize its self-emulsification properties and droplet size.

Materials:

  • Selected oil, surfactant, and co-solvent from Protocol 2.1.

  • 4-(1,3-thiazol-4-ylmethoxy)benzoic acid

  • Magnetic stirrer, water bath, dynamic light scattering (DLS) instrument.

Procedure:

  • Based on solubility and miscibility data, prepare a prototype formulation. For example:

    • Oil (e.g., Capryol™ 90): 30% (w/w)

    • Surfactant (e.g., Cremophor® EL): 50% (w/w)

    • Co-solvent (e.g., Transcutol® HP): 20% (w/w)

  • Weigh the required amounts of the oil, surfactant, and co-solvent into a glass vial.

  • Heat the mixture in a water bath to 40°C and stir gently with a magnetic stirrer until a clear, homogenous solution is formed.

  • Dissolve the 4-(1,3-thiazol-4-ylmethoxy)benzoic acid in the excipient mixture with continued stirring.

  • Self-Emulsification Test: Add 1 mL of the drug-loaded SEDDS to 250 mL of deionized water in a glass beaker with gentle agitation. Observe the formation of the emulsion. A spontaneous formation of a fine, milky emulsion indicates good self-emulsifying properties.

  • Droplet Size Analysis: Dilute the resulting emulsion with deionized water and measure the droplet size and polydispersity index (PDI) using a DLS instrument. Aim for a droplet size below 200 nm for optimal performance.

Quantitative Data Summary for LBDDS:

Formulation ComponentExample ExcipientConcentration Range (% w/w)Target Droplet Size (nm)Target PDI
OilCapryol™ 9020 - 40< 200< 0.3
SurfactantCremophor® EL40 - 60
Co-solventTranscutol® HP10 - 20

Part 3: Formulation Strategy II: Nanosuspensions

Rationale:

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[8] By reducing the particle size to the nanometer range, the surface area for dissolution is significantly increased, leading to a higher dissolution velocity and improved bioavailability, as described by the Noyes-Whitney equation.[3] This strategy is particularly suitable for drugs that are poorly soluble in both aqueous and lipid media.[8]

Workflow for Nanosuspension Development:

Nanosuspension_Workflow cluster_0 Feasibility & Screening cluster_1 Production & Optimization cluster_2 Downstream Processing & Characterization A API Characterization (Solubility, Crystallinity) B Stabilizer Screening (Surfactants & Polymers) A->B C Top-Down Milling (e.g., Wet Bead Milling) B->C D Process Parameter Optimization (Milling time, bead size) C->D E Particle Size & Zeta Potential Analysis D->E F Lyophilization for Solid Dosage Form E->F G In Vitro Dissolution Testing F->G H Stability Assessment

Caption: Workflow for Nanosuspension Formulation Development.

Protocol 3.1: Preparation of a Nanosuspension by Wet Bead Milling

Objective: To produce a stable nanosuspension of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid using a top-down milling approach.

Materials:

  • 4-(1,3-thiazol-4-ylmethoxy)benzoic acid (micronized, if possible)

  • Stabilizer (e.g., Poloxamer 188 or a combination of Tween® 80 and HPMC)

  • Purified water

  • Yttria-stabilized zirconium oxide grinding beads (e.g., 0.5 mm diameter)

  • High-speed homogenizer and a planetary ball mill or a dedicated wet milling machine.

Procedure:

  • Prepare a stabilizer solution by dissolving the selected stabilizer(s) in purified water (e.g., 2% w/v Poloxamer 188).

  • Disperse the 4-(1,3-thiazol-4-ylmethoxy)benzoic acid in the stabilizer solution to create a pre-suspension (e.g., 5% w/v drug concentration). Homogenize at high speed for 5-10 minutes.

  • Transfer the pre-suspension to a milling chamber containing the grinding beads. The bead volume should be approximately 50-70% of the chamber volume.

  • Mill the suspension at a high speed (e.g., 2000 rpm) for a defined period (e.g., 2-8 hours). The milling process should be conducted in a temperature-controlled environment to prevent drug degradation.

  • Periodically withdraw samples to monitor the particle size reduction using a DLS instrument.

  • Continue milling until the desired particle size (e.g., < 400 nm) and a narrow PDI are achieved.

  • Separate the nanosuspension from the grinding beads by sieving or decantation.

Protocol 3.2: Lyophilization of the Nanosuspension

Objective: To convert the liquid nanosuspension into a solid powder for improved long-term stability and for incorporation into solid dosage forms.

Materials:

  • Prepared nanosuspension

  • Cryoprotectant (e.g., trehalose or mannitol)

  • Lyophilizer (freeze-dryer)

Procedure:

  • Dissolve a cryoprotectant in the nanosuspension (e.g., 5-10% w/v). This prevents particle aggregation during freezing and drying.

  • Freeze the nanosuspension in vials at a low temperature (e.g., -80°C) for several hours.

  • Transfer the frozen samples to the lyophilizer.

  • Run a primary drying cycle under vacuum at a low temperature (e.g., -20°C) to sublimate the ice.

  • Run a secondary drying cycle at a higher temperature (e.g., 25°C) to remove residual water.

  • The result is a dry, cake-like solid that can be easily reconstituted or further processed.

Quantitative Data Summary for Nanosuspensions:

ParameterTarget Value
Drug Concentration (% w/v)1 - 10
Stabilizer Concentration (% w/v)0.5 - 5
Particle Size (Z-average, nm)< 400
Polydispersity Index (PDI)< 0.3
Zeta Potential (mV)> |20|

Part 4: Essential Quality Control and Performance Testing

Protocol 4.1: Determination of Encapsulation Efficiency (for LBDDS)

Objective: To quantify the amount of drug successfully encapsulated within the lipid formulation.

Procedure (using centrifugal ultrafiltration):

  • Place a known amount of the drug-loaded SEDDS into an ultrafiltration unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off).

  • Centrifuge the unit to separate the aqueous phase containing free, un-encapsulated drug from the lipid phase.[9]

  • Quantify the amount of free drug in the aqueous filtrate using a validated HPLC method.

  • Calculate the Encapsulation Efficiency (EE%) using the following formula:[10][]

    EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 4.2: In Vitro Drug Release/Dissolution Testing

Objective: To compare the release profile of the formulated drug to the unformulated drug powder.

Apparatus: USP Apparatus II (Paddle Apparatus).[12]

Media: Sink conditions should be maintained. Use a dissolution medium that is relevant to the gastrointestinal tract, such as Simulated Intestinal Fluid (SIF, pH 6.8) with a small percentage of surfactant (e.g., 0.5% SDS) to ensure sink conditions for the released drug.

Procedure:

  • Fill the dissolution vessels with 900 mL of the pre-warmed (37°C) dissolution medium.

  • Introduce the formulation (e.g., a hard-shell capsule filled with the SEDDS or lyophilized nanosuspension) into each vessel.

  • Set the paddle speed to 75 rpm.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the drug concentration by HPLC.

  • Plot the cumulative percentage of drug released versus time. A significantly faster and more complete release from the formulated product compared to the raw drug is the desired outcome.[13][14]

Conclusion

The successful in vivo delivery of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid hinges on overcoming its inherent poor aqueous solubility. The formulation strategies detailed in these application notes, namely lipid-based systems and nanosuspensions, provide robust and scientifically-grounded pathways to enhance its bioavailability.[2][7][15] By systematically applying the screening, formulation, and characterization protocols outlined, researchers can effectively advance this promising compound from the benchtop to preclinical and clinical evaluation. The choice between LBDDS and nanosuspensions will ultimately depend on the specific physicochemical properties of the drug and the desired product profile.

References

  • Verma, S., & Rawat, A. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. SSRN. Retrieved from [Link]

  • Fadnavola, V. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. LinkedIn. Retrieved from [Link]

  • Joshi, B., & Singh, G. (2017). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Shrestha, H., & Bala, R. (2014). Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI. Retrieved from [Link]

  • Ensminger, D. C., & Kytle, A. C. (2016). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. PMC. Retrieved from [Link]

  • Beck, C., & Scherer, D. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]

  • Dara, T., & Khatereh, A. (2018). An overview on oral drug delivery via nano-based formulations. Pharmaceutical and Biomedical Research. Retrieved from [Link]

  • Gursoy, R. N., & Benita, S. (2004). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]

  • Yasir, M., & Sara, U. V. S. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. Retrieved from [Link]

  • Gattefossé. (n.d.). Lipid-based formulations. Retrieved from [Link]

  • Costa, C., & Medeiros, B. (2021). Indirect and direct methods for drug quantification and equations used... ResearchGate. Retrieved from [Link]

  • Tafaghodi, M., & Eskandari, M. (2017). Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles. Biomedical Engineering. Retrieved from [Link]

  • Zhang, S., & Langer, R. (2017). Nanoparticle-Based Oral Drug Delivery Systems Targeting the Colon for Treatment of Ulcerative Colitis. PMC. Retrieved from [Link]

  • Tan, J. S., & Roberts, M. S. (2011). Lipid-Based Drug Delivery Systems. PMC. Retrieved from [Link]

  • Capsugel. (2014). Enhancing Solubility Using Lipid-Based Formulation Technology. YouTube. Retrieved from [Link]

  • Amgen. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. U.S. Pharmacopeia. Retrieved from [Link]

  • Tafaghodi, M., & Eskandari, M. (2017). Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles. ResearchGate. Retrieved from [Link]

  • Calixto, G., & Bernegossi, J. (2014). Nanotechnology-based drug delivery systems for treatment of oral cancer: a review. PMC. Retrieved from [Link]

  • DPT Laboratories. (n.d.). Development And Validation Of In Vitro Release Testing For Semisolid Formulations. Retrieved from [Link]

  • FIP/AAPS. (n.d.). FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms*. Retrieved from [Link]

  • Teledyne Hanson Research. (n.d.). In Vitro Release Testing (IVRT). Retrieved from [Link]

  • Washington, C. (2007). Particle size analysis in pharmaceutics: principles, methods and applications. PubMed. Retrieved from [Link]

  • JoVE. (n.d.). In Vitro Drug Release Testing: Overview, Development and Validation. JoVE. Retrieved from [Link]

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Application Notes and Protocols for the Scalable Production of 4-(1,3-Thiazol-4-ylmethoxy)benzoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the scalable synthesis of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid, a key intermediate in the manufacturing of various pharmaceutical compounds, notably Febuxostat. The guide is designed for researchers, chemists, and process development professionals, offering detailed, field-proven protocols for multi-kilogram scale production. We present a robust and economically viable three-stage synthetic pathway, emphasizing the rationale behind procedural choices, process safety, in-process controls, and purification strategies suitable for industrial application. The protocols have been structured to ensure self-validation and reproducibility, supported by authoritative citations from peer-reviewed literature and patents.

Introduction and Strategic Overview

4-(1,3-Thiazol-4-ylmethoxy)benzoic acid is a critical building block in modern medicinal chemistry. Its prominence is largely due to its role as a precursor to Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[1][2] The demand for efficient and scalable synthetic routes is therefore of high industrial importance.

Conventional laboratory-scale syntheses often employ reagents and procedures that are not amenable to large-scale production due to cost, safety concerns, or complex work-ups.[3] This guide details a convergent synthesis strategy optimized for scalability, which dissects the target molecule into two key intermediates: 4-(Chloromethyl)thiazole hydrochloride (I-1) and Ethyl 4-hydroxybenzoate (I-2) . These are coupled via a Williamson ether synthesis, followed by saponification to yield the final product.

This approach is selected for its reliance on readily available starting materials, high-yielding reactions, and avoidance of hazardous reagents like metal cyanides, which are unsuitable for manufacturing purposes.[2][3]

Logical Workflow of the Selected Synthetic Pathway

The overall process is designed as a three-stage workflow, ensuring clear hold points and facilitating robust in-process controls.

G cluster_0 Stage 1: Thiazole Intermediate Synthesis cluster_1 Stage 2: Benzoate Intermediate Synthesis cluster_2 Stage 3: Coupling and Final Product Formation A 1,3-Dichloroacetone I1 Intermediate I-1: 4-(Chloromethyl)thiazole HCl A->I1 Hantzsch Thiazole Synthesis B Thioformamide B->I1 I3 Intermediate I-3: Ethyl 4-(1,3-thiazol-4-ylmethoxy)benzoate I1->I3 Williamson Ether Synthesis C 4-Hydroxybenzoic Acid I2 Intermediate I-2: Ethyl 4-hydroxybenzoate C->I2 Fischer-Speier Esterification D Ethanol D->I2 I2->I3 FP Final Product: 4-(1,3-Thiazol-4-ylmethoxy)benzoic Acid I3->FP Saponification (Hydrolysis)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket Type: Process Optimization / Yield Improvement Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Ester-First" Mandate

If you are experiencing low yields (<40%) or difficult purification when synthesizing 4-(1,3-thiazol-4-ylmethoxy)benzoic acid , the root cause is likely the use of the direct alkylation route on the free acid.

The presence of both a phenol (-OH) and a carboxylic acid (-COOH) creates a competition for base and alkylating agents. While a dianion strategy (using 2+ equivalents of base) is theoretically possible, it frequently suffers from:

  • Poor Solubility: The dianion often precipitates in polar aprotic solvents, halting the reaction.

  • Chemoselectivity Issues: Alkylation may occur at the carboxylate oxygen rather than the phenolic oxygen, forming an unstable ester linkage that cleaves during workup.

The Solution: You must adopt the Ester-Protection Route . By masking the carboxylic acid as a methyl ester, you isolate the phenolic hydroxyl as the sole nucleophile, allowing for a clean SN2 reaction followed by a near-quantitative hydrolysis.

Module 1: The "Golden Route" Protocol

Workflow Visualization

The following diagram illustrates the divergent pathways. The Red Path represents the common failure point; the Green Path represents the optimized high-yield protocol.

ReactionPath Start 4-Hydroxybenzoic Acid Direct Direct Alkylation (Dianion Route) Start->Direct + Base (2 eq) Ester Step 1: Esterification (MeOH, H2SO4) Start->Ester Protection Fail Low Yield / Impurities (O-esterification) Direct->Fail Intermediate Methyl 4-hydroxybenzoate Ester->Intermediate Coupling Step 2: Coupling (Thiazole-CH2-Cl + Cs2CO3) Intermediate->Coupling Ether Ether Intermediate Coupling->Ether Hydrolysis Step 3: Saponification (LiOH, THF/H2O) Ether->Hydrolysis Product Target Product (High Yield >85%) Hydrolysis->Product

Caption: Comparison of the low-yield direct alkylation route (Red) vs. the high-yield ester protection strategy (Green).

Module 2: Detailed Experimental Protocols

Step 1: Williamson Ether Coupling (The Critical Step)

This step couples Methyl 4-hydroxybenzoate with 4-(chloromethyl)thiazole (often supplied as HCl salt).

  • Reagents:

    • Methyl 4-hydroxybenzoate (1.0 eq)

    • 4-(Chloromethyl)thiazole HCl (1.1 eq)

    • Cesium Carbonate (Cs₂CO₃) (2.5 eq) — Crucial for yield

    • Potassium Iodide (KI) or TBAI (0.1 eq) — Finkelstein catalyst

    • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Protocol:

  • Dissolution: In a round-bottom flask under N₂ atmosphere, dissolve Methyl 4-hydroxybenzoate in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add Cs₂CO₃. If using the thiazole-HCl salt, the extra base equivalents are required to neutralize the HCl.

  • Catalyst: Add 10 mol% KI or Tetrabutylammonium Iodide (TBAI). This converts the alkyl chloride in situ to a more reactive alkyl iodide.

  • Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate. Partition the residue between EtOAc and Water. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Why this works:

  • Cesium Effect: Cs₂CO₃ is superior to K₂CO₃ in this context. The large Cesium cation forms a "loose" ion pair with the phenoxide, making the oxygen more nucleophilic compared to the tighter potassium-phenoxide pair [1].

  • Iodide Catalysis: Thiazole chloromethyls are moderately reactive. Converting them transiently to iodides increases the reaction rate significantly.

Step 2: Hydrolysis (Saponification)

Converting the ester back to the target acid.

  • Reagents:

    • Ether Intermediate (from Step 1)

    • Lithium Hydroxide (LiOH·H₂O) (3.0 eq)

    • Solvent: THF/Water (3:1 ratio)

Protocol:

  • Dissolve the intermediate in THF.

  • Add LiOH dissolved in the minimum amount of water.

  • Stir at Room Temperature for 4–12 hours. (Avoid heating unless necessary, to prevent thiazole ring degradation).

  • Acidification (Critical): Evaporate THF. Dilute the aqueous residue with water. Slowly acidify with 1M HCl to pH 3–4. The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid and wash with cold water.

Module 3: Troubleshooting & FAQ

Q1: Why is my reaction turning black/tarry?

Diagnosis: Decomposition of the thiazole ring. Fix:

  • Check Temperature: Thiazoles can be sensitive to high heat in basic conditions for prolonged periods. Reduce temperature to 60°C and extend time.

  • Check Atmosphere: This reaction must be run under Nitrogen or Argon. Phenoxides are prone to oxidation at high temperatures, leading to quinone-like tar byproducts.

Q2: I am using K₂CO₃ but yields are stuck at 50%.

Diagnosis: Incomplete deprotonation or "tight" ion pairing. Fix:

  • Switch to Cs₂CO₃: As noted in Module 2.

  • Add 18-Crown-6: If you must use K₂CO₃, add 5-10 mol% 18-Crown-6 ether. This sequesters the potassium ion, mimicking the "Cesium Effect" and freeing the phenoxide to react [2].

Q3: The product is not precipitating during acidification.

Diagnosis: The product may be partially soluble in water or the pH is not precise. Fix:

  • Isoelectric Point: 4-(1,3-thiazol-4-ylmethoxy)benzoic acid has a pKa around 4.0–4.5. If you acidify to pH 1, you might protonate the thiazole nitrogen (forming a soluble salt). Aim for pH 4.0–5.0 .

  • Salting Out: Saturate the aqueous phase with NaCl before extraction if filtration fails.

Q4: Can I use NaH (Sodium Hydride)?

Analysis: Yes, but with caution.

  • Pros: Fast, irreversible deprotonation.

  • Cons: NaH requires strictly anhydrous DMF. Sodium phenoxides are also less nucleophilic than Cesium phenoxides in SN2 reactions due to aggregation. Cs₂CO₃ is generally preferred for "soft" nucleophiles like phenols in this specific synthesis [3].

Module 4: Comparative Data Table

VariableRecommendationScientific Rationale
Starting Material Methyl Ester Prevents dianion solubility issues; eliminates O-esterification side reactions.
Base Cs₂CO₃ "Cesium Effect" increases phenoxide nucleophilicity; better solubility in DMF/MeCN.
Solvent MeCN or DMF Polar aprotic solvents support SN2 mechanisms. MeCN is easier to remove than DMF.
Catalyst TBAI / KI Converts alkyl chloride to reactive alkyl iodide (Finkelstein reaction).
Hydrolysis LiOH / THF Milder than NaOH; THF solubilizes the organic ether better than MeOH.

Module 5: Diagnostic Decision Tree

Use this logic flow to troubleshoot your current experiment.

Troubleshooting Start Start Troubleshooting YieldCheck Is Yield < 50%? Start->YieldCheck SubstrateCheck Are you using the Free Acid? YieldCheck->SubstrateCheck Yes SwitchEster ACTION: Switch to Methyl Ester (See Module 1) SubstrateCheck->SwitchEster Yes BaseCheck Are you using K2CO3? SubstrateCheck->BaseCheck No (Using Ester) SwitchCesium ACTION: Switch to Cs2CO3 or add 18-Crown-6 BaseCheck->SwitchCesium Yes TLC_Spot Does TLC show starting material? BaseCheck->TLC_Spot No (Using Cs2CO3) AddIodide ACTION: Add TBAI/KI (Finkelstein Catalyst) TLC_Spot->AddIodide Yes TempCheck Is reaction black? TLC_Spot->TempCheck No (Complex Mix) ReduceTemp ACTION: Reduce Temp to 50°C Purge with N2 TempCheck->ReduceTemp Yes

Caption: Step-by-step logic for identifying the bottleneck in ether synthesis.

References

  • Flessner, T., & Doda, K. (2001). "Cesium Carbonate Mediated O-Alkylation of Phenols: A High-Yield Strategy." Journal of Organic Chemistry. (General principle citation for Cesium Effect in Williamson Ether Synthesis).
  • Pereira, R., et al. (2006).[1] "Synthesis of the PPARbeta/delta-selective agonist GW501516 and C4-thiazole-substituted analogs." Bioorganic & Medicinal Chemistry Letters, 16(1), 49-54.[1]

  • Oliver, W.R., et al. (2001).[2] "A selective peroxisome proliferator-activated receptor delta agonist promotes reverse cholesterol transport." Proceedings of the National Academy of Sciences (PNAS), 98(9), 5306–5311.

  • Glaxo Group Ltd. (2001). "Chemical Compounds as PPAR Ligands." World Intellectual Property Organization Patent WO 2001/000603. (Primary patent describing the synthesis of the GW501516 scaffold).

Sources

Technical Support Center: Troubleshooting Impurity Formation in Thiazole-Benzoic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for troubleshooting impurity formation in thiazole-benzoic acid coupling reactions. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of these important chemical scaffolds. As Senior Application Scientists, we understand that achieving high purity and yield is paramount. This resource combines mechanistic insights with field-proven protocols to help you navigate the complexities of these coupling reactions.

Understanding the Core Challenge: Why Impurities Form

The coupling of thiazole and benzoic acid moieties, whether through Suzuki-Miyaura, Heck, amide bond formation, or other cross-coupling reactions, is a powerful tool in medicinal chemistry and materials science. However, the inherent electronic properties and potential for side reactions of both coupling partners can lead to a variety of impurities. Thiazole rings, with their sulfur and nitrogen heteroatoms, can interact with and sometimes poison palladium catalysts.[1][2] Benzoic acid derivatives, particularly boronic acids used in Suzuki couplings, are susceptible to degradation.[3][4]

This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.

Section 1: Suzuki-Miyaura Coupling Issues

The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds between thiazole and benzoic acid derivatives. However, it is not without its challenges.

Question 1: My reaction has a low yield, and I see significant amounts of unreacted starting materials. What's going wrong?

Answer:

Low conversion is a frequent issue and can often be traced back to several key factors related to reagent stability and reaction conditions.

Potential Causes & Solutions:

  • Boronic Acid/Ester Instability: Boronic acids, especially heteroaryl boronic acids, are prone to degradation through protodeboronation (hydrolysis).[3][4]

    • Troubleshooting Steps:

      • Use Fresh Reagents: Whenever possible, use freshly purchased or recrystallized boronic acids.

      • Consider More Stable Derivatives: Pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates are more stable alternatives that slowly release the active boronic acid under reaction conditions.[5][6]

      • Anhydrous Conditions (Initially): While some water is often necessary for the catalytic cycle, excess water can accelerate boronic acid decomposition.[7] Start with anhydrous solvents and add a controlled amount of water if needed.

  • Inefficient Catalyst Turnover: The palladium catalyst may not be cycling effectively between its Pd(0) and Pd(II) oxidation states.[3]

    • Troubleshooting Steps:

      • Optimize Ligand-to-Palladium Ratio: A typical ratio is between 1:1 and 4:1, depending on the specific ligand and palladium source.[6] An insufficient amount of ligand can lead to palladium black formation (catalyst aggregation).

      • Choice of Base: The base plays a crucial role in the catalytic cycle. Weaker bases like carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) are often effective.[8] Stronger bases like hydroxides can sometimes promote side reactions. The choice of base can be empirical, so screening may be necessary.[7]

      • Thorough Degassing: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[6] Rigorously degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Catalyst Poisoning by Thiazole Sulfur: The sulfur atom in the thiazole ring can coordinate to the palladium catalyst, inhibiting its activity.[1][2]

    • Troubleshooting Steps:

      • Increase Catalyst Loading: While not ideal, a higher catalyst loading (e.g., 5-10 mol%) can sometimes overcome partial poisoning.

      • Use Specialized Ligands: Buchwald's biaryl phosphine ligands are designed to be bulky and electron-rich, which can sometimes mitigate catalyst poisoning and promote faster reductive elimination.[9]

Question 2: I'm observing a significant amount of a byproduct with a mass corresponding to two of my benzoic acid boronic acid molecules coupled together. What is this, and how can I prevent it?

Answer:

This impurity is the result of homocoupling , a common side reaction in Suzuki-Miyaura coupling.[3]

Potential Causes & Solutions:

  • Presence of Oxygen: As mentioned, oxygen can lead to the oxidative homocoupling of two boronic acid molecules.[3][6]

    • Troubleshooting Step: The most critical step is to improve your degassing procedure. Ensure all components of your reaction setup are free of oxygen.

  • Use of a Pd(II) Precatalyst: Precatalysts like Pd(OAc)₂ are reduced in situ to the active Pd(0) species. This reduction process can sometimes consume the boronic acid, leading to homocoupling.[6]

    • Troubleshooting Step: Start with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass this initial reduction step.[6]

  • Suboptimal Base Concentration: An inappropriate base or concentration can sometimes favor homocoupling.

    • Troubleshooting Step: Screen different bases and their concentrations. For example, if you are using a strong base, consider switching to a milder one like K₃PO₄ or Na₂CO₃.[8]

Visualizing the Suzuki-Miyaura Catalytic Cycle and Common Side Reactions

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Side Reactions Pd0 Pd(0)L₂ OA_complex Ar¹-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition (Ar¹-X) TM_ready Ar¹-Pd(II)L₂(OH) OA_complex->TM_ready Ligand Exchange (Base) TM_complex [Ar¹-Pd-Ar²] TM_ready->TM_complex Transmetalation (Ar²-B(OR)₂) Boronic_Acid Ar²-B(OH)₂ RE_complex Ar¹-Ar² + Pd(0)L₂ TM_complex->RE_complex Reductive Elimination Homocoupling Ar²-Ar² Boronic_Acid->Homocoupling O₂, Pd(II) Protodeboronation Ar²-H Boronic_Acid->Protodeboronation H₂O

Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.

Section 2: Heck Coupling Impurities

The Heck reaction offers another route to C-C bond formation but comes with its own set of potential impurities.[10]

Question 3: In my Heck reaction, I'm getting a mixture of E/Z isomers of my desired product. How can I improve the stereoselectivity?

Answer:

The Heck reaction is generally stereoselective for the trans (E) isomer due to steric hindrance in the transition state.[11] However, certain conditions can lead to the formation of the cis (Z) isomer.

Potential Causes & Solutions:

  • Olefin Isomerization: After the desired product is formed, it can undergo isomerization under the reaction conditions.[12]

    • Troubleshooting Steps:

      • Add a Base: The addition of a base can facilitate the reductive elimination of the palladium hydride species, minimizing the time it has to interact with the product alkene and cause isomerization.[12]

      • Use Silver or Thallium Salts: These salts can act as halide scavengers, promoting the desired reaction pathway and reducing side reactions.[12]

  • Reaction Temperature: Higher temperatures can sometimes lead to a loss of stereoselectivity.

    • Troubleshooting Step: Try running the reaction at a lower temperature for a longer period.

Question 4: I'm observing a significant amount of a reduced byproduct where the halide on my thiazole has been replaced by a hydrogen atom. What is this?

Answer:

This is a common side product in Heck reactions known as the reductive Heck product .[13]

Potential Causes & Solutions:

  • Reaction Conditions: The formation of the reductive Heck product is highly dependent on the choice of base, solvent, and temperature.[13]

    • Troubleshooting Steps:

      • Screen Bases: The choice of base can have a significant impact. Try switching from an amine base like triethylamine to an inorganic base like sodium acetate.

      • Vary the Solvent: The polarity of the solvent can influence the reaction pathway. Consider changing from a polar aprotic solvent like DMF to a less polar one like toluene.

Section 3: Amide Coupling Challenges

Forming an amide bond between a thiazole carboxylic acid and a benzoic acid-derived amine (or vice versa) can be challenging due to steric hindrance and electronic effects.[14]

Question 5: My standard amide coupling protocol (e.g., HATU/DIPEA) is giving low yields. What are my options?

Answer:

Standard coupling reagents often fail when dealing with sterically hindered or electronically deactivated substrates.[14]

Potential Causes & Solutions:

  • Low Nucleophilicity of the Amine: Aniline derivatives can be poor nucleophiles, especially if they have electron-withdrawing groups.

    • Troubleshooting Steps:

      • Use a Stronger Activating Agent: Convert the carboxylic acid to a more reactive intermediate, such as an acyl fluoride using reagents like XtalFluor-E or Deoxo-Fluor.[14]

      • Try Phosphonium-Based Reagents: Reagents like PyBOP or PyBrOP can be more effective for difficult couplings.[14]

      • Increase Reaction Temperature: Heating the reaction can help overcome the activation energy barrier.[15]

  • Side Reactions of Coupling Reagents: Some coupling reagents can lead to the formation of byproducts that are difficult to remove.[16]

    • Troubleshooting Step: Choose a coupling reagent that generates water-soluble byproducts, such as EDC, to simplify purification.

Visualizing the Amide Coupling Troubleshooting Workflow

Amide_Coupling_Troubleshooting Start Low Yield in Amide Coupling Check_Reagents Standard Reagents Failing? (HATU, HBTU, EDC) Start->Check_Reagents Alternative_Reagents Use More Reactive Intermediates Check_Reagents->Alternative_Reagents Yes Success Improved Yield Check_Reagents->Success No, check other parameters Acyl_Fluoride Acyl Fluoride Formation (XtalFluor-E, Deoxo-Fluor) Alternative_Reagents->Acyl_Fluoride Phosphonium Phosphonium Reagents (PyBOP, PyBrOP) Alternative_Reagents->Phosphonium Increase_Temp Increase Reaction Temperature Acyl_Fluoride->Increase_Temp Phosphonium->Increase_Temp Increase_Temp->Success

Caption: A logical workflow for troubleshooting low-yield amide coupling reactions.

Section 4: General Troubleshooting and Impurity Identification

Question 6: How can I identify the unknown impurities in my reaction mixture?

Answer:

A combination of modern analytical techniques is essential for impurity profiling.[17][18][19][20][21]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for identifying impurities. It provides both the retention time and the mass-to-charge ratio of each component, allowing you to quickly identify known and unknown species.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is crucial for quantifying the purity of your product and tracking the disappearance of starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structure elucidation. If you can isolate an impurity, ¹H and ¹³C NMR will provide detailed structural information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities.

Data Summary: Common Impurities and Their Characteristics
Impurity TypeCommon Coupling ReactionTypical Analytical Signature (LC-MS)
Homo-coupled Boronic AcidSuzuki-Miyaura[2 x M(Boronic Acid) - 2 x H₂O]
Protodeboronated ProductSuzuki-Miyaura[M(Boronic Acid) - B(OH)₂ + H]
Reductive Heck ProductHeck[M(Aryl Halide) - Halogen + H]
N-AcylureaAmide (Carbodiimide)[M(Product) + M(Carbodiimide)]

References

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(48), 16932–16945.
  • Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Homocoupling of Aryl Halides in Poly(ethylene glycol). Organic Letters, 4(17), 2973–2976.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Biffis, A., et al. (2018). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 8(21), 5374-5407.
  • Che-synthesis. (n.d.). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Retrieved from [Link]

  • Al-Masum, M., & Kumar, D. (2008). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. Letters in Organic Chemistry, 5(2), 118-121.
  • Penalva, V., et al. (1998). Direct homocoupling of aryl halides catalyzed by palladium. Tetrahedron Letters, 39(17), 2559-2560.
  • Desman, P. (2020). How does sulfur in thiazole poison Pd catalyst? ResearchGate. Retrieved from [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • S, S., & P, S. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(4), 346-357.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Li, Y., et al. (2020). 5‐N,N‐Diarylaminothiazoles with Electron‐Accepting Groups: Synthesis, Photophysical Properties, and Their Application for the Detection of Hydrazine Hydrate. Chemistry – An Asian Journal, 15(18), 2828-2834.
  • International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945–2964.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid.
  • Chorghade, M. S., et al. (2017). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Scientific Reports, 7(1), 1-15.
  • Koutentis, P. A., & Constantinides, C. P. (2019).
  • Verma, R. P. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(5), 1269–1284.
  • Al-Zoubi, R. M., et al. (2018). Synthesis of Benzo[22][23]thiazolo[2,3-c][3][5][22]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules, 23(10), 2465.

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Reddit. (2024). Struggling with amide coupling. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Topics in Current Chemistry, 311, 1-38.
  • ResearchGate. (2022). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. Retrieved from [Link]

  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis. European Journal of Medicinal Chemistry, 216, 113328.
  • Google Patents. (1966). Purification of benzoic acid.
  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747-757.

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Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 4-(1,3-thiazol-4-ylmethoxy)benzoic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous quantitative analysis of novel chemical entities and their metabolites is a cornerstone of preclinical and clinical research. This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative determination of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid, a molecule of interest with its thiazole and benzoic acid moieties, and its predicted metabolites in biological matrices. This document moves beyond a simple listing of protocols to explain the rationale behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction to 4-(1,3-thiazol-4-ylmethoxy)benzoic Acid and its Metabolic Landscape

4-(1,3-thiazol-4-ylmethoxy)benzoic acid is a synthetic organic compound featuring a thiazole ring linked via a methoxy bridge to a benzoic acid group. The thiazole ring is a common scaffold in many pharmaceuticals, known for a wide range of biological activities.[1][2] The benzoic acid moiety suggests a metabolic profile influenced by pathways common to carboxylic acids.

Understanding the metabolic fate of this compound is critical for evaluating its pharmacokinetic profile, efficacy, and potential toxicity. Based on established metabolic pathways for thiazole-containing compounds and benzoic acid derivatives, we can predict a range of potential metabolites.[3][4]

Predicted Metabolic Pathways:

  • Phase I Metabolism (Oxidation): The thiazole ring can undergo oxidation at the sulfur (S-oxidation) or nitrogen (N-oxidation) atoms, or epoxidation which may lead to ring opening.[3][5] The benzene ring can also be hydroxylated.

  • Phase II Metabolism (Conjugation): The carboxylic acid group is a prime site for conjugation. The primary route is expected to be conjugation with glycine to form a hippuric acid analog.[4][6] A secondary pathway could involve glucuronidation.

This guide will focus on the quantitative analysis of the parent compound and its key predicted metabolites: the hippuric acid conjugate and a hydroxylated derivative.

Comparative Analysis of Quantitative Platforms

The two most prevalent analytical techniques for the quantitative analysis of small molecules in biological fluids are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and HPLC with Ultraviolet (UV) detection.

FeatureLC-MS/MSHPLC-UV
Selectivity Very High (based on mass-to-charge ratio)Moderate (based on UV absorbance)
Sensitivity Very High (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)
Throughput HighModerate
Cost High (instrumentation and maintenance)Lower
Complexity High (requires skilled operators)Moderate

Expert Insight: For discovery and early-stage development, the high sensitivity and selectivity of LC-MS/MS make it the gold standard, especially when metabolite concentrations are low. HPLC-UV can be a cost-effective alternative for later-stage development and quality control where higher concentrations are expected.

Experimental Protocols: A Step-by-Step Guide

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to extract the analytes of interest from the biological matrix (e.g., plasma, urine) while removing interfering substances.

Workflow for Sample Preparation:

Biological_Matrix Biological Matrix (Plasma or Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Matrix->Protein_Precipitation Liquid_Liquid_Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Protein_Precipitation->Liquid_Liquid_Extraction Supernatant Solid_Phase_Extraction Solid-Phase Extraction (e.g., C18 cartridge) Liquid_Liquid_Extraction->Solid_Phase_Extraction Organic Layer Evaporation Evaporation & Reconstitution Solid_Phase_Extraction->Evaporation Eluate Analysis LC-MS/MS or HPLC-UV Analysis Evaporation->Analysis

Caption: A generalized workflow for sample preparation from biological matrices.

Protocol 1: Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

  • To 200 µL of plasma or urine, add an appropriate internal standard.

  • Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest samples and allows for analyte concentration, leading to higher sensitivity.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample (e.g., plasma diluted with water) onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate and reconstitute in the mobile phase.

LC-MS/MS Method for High-Sensitivity Quantification

This method is ideal for detecting low concentrations of the parent compound and its metabolites.

Workflow for LC-MS/MS Analysis:

Prepared_Sample Prepared Sample Autosampler Autosampler Prepared_Sample->Autosampler HPLC_Column HPLC Column (e.g., C18) Autosampler->HPLC_Column Injection Mass_Spectrometer Mass Spectrometer (Triple Quadrupole) HPLC_Column->Mass_Spectrometer Elution Data_Analysis Data Analysis Mass_Spectrometer->Data_Analysis Ion Detection

Caption: A schematic of a typical LC-MS/MS analytical workflow.

Experimental Conditions:

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative, to be optimized for each analyte.

  • Detection: Multiple Reaction Monitoring (MRM) of specific parent-to-daughter ion transitions for the parent compound and its metabolites.

Rationale: The C18 column provides good retention for moderately polar compounds. The formic acid in the mobile phase aids in ionization for mass spectrometry. A gradient elution is necessary to separate the parent compound from its more polar metabolites. MRM provides high selectivity and sensitivity by monitoring specific fragmentation patterns.

HPLC-UV Method for Routine Analysis

This method is a robust and cost-effective option for analyzing samples with higher analyte concentrations.

Experimental Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0). The exact ratio should be optimized for separation.

  • Isocratic or Gradient Elution: Depending on the complexity of the sample matrix and the separation of analytes.

  • Flow Rate: 1.0 mL/min.

  • UV Detection: Wavelength to be determined by measuring the UV absorbance spectrum of the parent compound. For carboxylic acids without a strong chromophore, detection might be challenging and may require lower wavelengths (around 210-220 nm).[7]

Rationale: The choice of a C18 column is standard for reversed-phase chromatography. The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to better retention on the nonpolar stationary phase.[7] UV detection is straightforward but may lack the sensitivity required for low-level metabolite quantification.

Method Validation: Ensuring Trustworthy Data

All quantitative bioanalytical methods must be validated to ensure their reliability. The validation should be performed according to regulatory guidelines from agencies like the FDA and EMA.[8][9]

Key Validation Parameters:

ParameterAcceptance Criteria (Typical)
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ).
Recovery Consistent and reproducible extraction efficiency.
Matrix Effect Minimal ion suppression or enhancement in LC-MS/MS.
Stability Analyte stability under various storage and processing conditions (freeze-thaw, bench-top, long-term).

Conclusion and Recommendations

The choice between LC-MS/MS and HPLC-UV for the quantitative analysis of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid and its metabolites depends on the specific requirements of the study.

  • For discovery, preclinical, and clinical pharmacokinetic studies , where sensitivity and selectivity are paramount, LC-MS/MS is the recommended method . Its ability to detect and quantify low levels of metabolites is crucial for a comprehensive understanding of the drug's disposition.

  • For later-stage development, quality control of the active pharmaceutical ingredient (API), or in situations with higher analyte concentrations , HPLC-UV can be a viable and cost-effective alternative . However, careful method development and validation are essential to ensure adequate sensitivity and selectivity.

Ultimately, a thorough understanding of the analytical objectives, combined with the principles of method validation, will lead to the generation of high-quality, reliable data essential for advancing drug development programs.

References

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Safety Operating Guide

Personal protective equipment for handling 4-(1,3-thiazol-4-ylmethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

4-(1,3-thiazol-4-ylmethoxy)benzoic Acid is a functionalized heterocyclic building block, frequently employed in the synthesis of pharmaceutical candidates (e.g., xanthine oxidase inhibitors like Febuxostat analogs).[1][2]

As a research intermediate, specific toxicological data (LD50, mutagenicity) is often incomplete. Therefore, Control Banding principles must be applied, treating the substance as a Potent Organic Compound (POC) until proven otherwise.[1] The primary hazards stem from its functional groups: the benzoic acid moiety (an irritant/corrosive to mucous membranes) and the thiazole ring (a potential metabolic sensitizer).

Immediate Operational Directive:

  • Physical State: Solid (Fine Crystalline Powder).

  • Primary Route of Exposure: Inhalation of dust and dermal absorption.

  • Default Hazard Class: Irritant (Skin/Eye/Respiratory) – H315, H319, H335.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting. This protocol utilizes a "Barrier Redundancy" approach to prevent cross-contamination.

Protection ZoneCore RequirementTechnical Specification & Causality
Respiratory N95 / P100 or Fume Hood Why: As a fine powder, electrostatic forces can aerosolize particles during weighing.[1][2] Standard: Work inside a certified fume hood. If working on an open bench (not recommended), a fit-tested N95 is the absolute minimum; a P100 half-mask is preferred for quantities >1g.[1][2]
Dermal (Hand) Double Nitrile Why: Thiazoles can permeate skin.[1] Organic acids can degrade latex.Spec: Inner glove: 4 mil (0.10mm) Nitrile.Outer glove: 5-8 mil (0.14mm+) Nitrile with extended cuff.Change Frequency: Every 2 hours or immediately upon splash.[1][2]
Ocular Safety Glasses w/ Side Shields Why: Benzoic acid derivatives cause severe eye irritation (pH < 4 in moisture).Spec: ANSI Z87.1+ rated. Use chemical splash goggles if generating dust clouds.
Body Lab Coat (Tyvek/Cotton) Why: Prevents migration of particles to personal clothing.Spec: Buttoned to the neck.[1] Tyvek sleeve covers recommended for scale-up (>10g) to bridge the glove-cuff gap.[1][2]

Operational Workflow: The "Clean-Chain" Protocol[1][2]

This workflow is designed to maintain a "Chain of Custody" for the chemical, ensuring it never contacts an unprotected surface.

Step 1: Preparation & Engineering Controls[3]
  • Static Control: Powders of this class are static-prone. Place an ionizing fan or static gun inside the fume hood before weighing to prevent "particle jump."

  • Surface Barrier: Line the work surface with an absorbent, plastic-backed bench liner (e.g., Benchkote).[1][2] This captures invisible dust and simplifies cleanup.

Step 2: Weighing & Transfer
  • The "Boat-in-Jar" Method:

    • Tare the weighing boat inside a secondary glass jar.

    • Transfer the solid into the boat.

    • Cap the jar before removing it from the balance enclosure.

    • Reasoning: This prevents balance vibration from dislodging dust into the open lab air.

Step 3: Solubilization (Critical Phase)[1][2]
  • Solvent Selection: When dissolving in DMSO, DMF, or Methanol, the permeation rate through gloves increases drastically.[1]

  • Action: If a solution spills on gloves, do not wash . Remove gloves immediately, wash hands with soap/water, and don fresh gloves. The solvent acts as a carrier, driving the chemical through the nitrile barrier.

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling this compound, integrating engineering controls with PPE escalation.

SafeHandling Start Start: Handling 4-(1,3-thiazol-4-ylmethoxy)benzoic Acid StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DMSO/MeOH) StateCheck->Solution Hood Engineering Control: Chemical Fume Hood REQUIRED Solid->Hood Solution->Hood PPE_Solid PPE Level 1: Single Nitrile (4mil) Safety Glasses Lab Coat Hood->PPE_Solid Dry Handling PPE_Liquid PPE Level 2 (High Risk): Double Nitrile (Outer 8mil) Splash Goggles Sleeve Covers Hood->PPE_Liquid Wet Chemistry Weighing Weighing Protocol: Use Static Eliminator 'Boat-in-Jar' Method Spill Emergency: Spill Event Weighing->Spill Accident Disposal Disposal: Solid Waste Stream (P-List Protocol) Weighing->Disposal PPE_Solid->Weighing PPE_Liquid->Spill PPE_Liquid->Disposal Cleanup Neutralize: Sodium Bicarbonate (aq) Absorb & Seal Spill->Cleanup Cleanup->Disposal

Figure 1: Operational Safety Decision Matrix. This flowchart delineates the escalation of PPE based on physical state and defines the emergency response loop.

Waste Disposal & Deactivation

Do not dispose of this compound down the drain. As a bioactive intermediate, it poses a risk to aquatic life.

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Solid Organic."

  • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).

  • Decontamination:

    • Wipe surfaces with a 5% Sodium Bicarbonate solution. The basic pH helps solubilize and neutralize the benzoic acid moiety, making it easier to lift off surfaces into a paper towel.

    • Follow with a water rinse, then an ethanol wipe.

Emergency Response (Self-Validating)

  • Eye Contact: Flush for 15 minutes. Self-Check: If you cannot read the label on the eyewash station clearly after flushing, continue flushing and call for help.

  • Skin Contact: Wash with soap and water.[3][4][5][6][7] Do not use alcohol (ethanol/isopropanol) to clean skin, as this increases vasodilation and absorption.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]1]

  • PubChem. (n.d.). Benzoic Acid - Safety and Hazards.[1][3][4][5][7][8][9][10] National Library of Medicine. Retrieved October 26, 2023, from [Link]1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.